2-cyano-N-hexylacetamide

Overview

Description

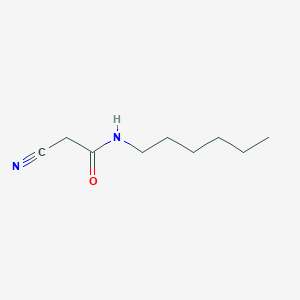

2-Cyano-N-hexylacetamide is an organic compound with the molecular formula C9H16N2O It is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a hexyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-hexylacetamide typically involves the cyanoacetylation of hexylamine with cyanoacetic acid. One common method is the direct treatment of hexylamine with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compound . Another method involves stirring ethyl cyanoacetate with hexylamine at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-hexylacetamide undergoes various chemical reactions, including:

Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.

Condensation Reactions: The compound can undergo cyclocondensation reactions with aldehydes to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Aldehydes: For cyclocondensation reactions.

Bases: Such as sodium hydroxide, to facilitate nucleophilic substitution reactions.

Major Products Formed

The major products formed from reactions involving this compound include various heterocyclic compounds, such as 2H-chromene-3-carboxamide and benzo[h]chromene-3-carboxamide .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 2-cyano-N-hexylacetamide exhibit significant antimicrobial properties. For instance, studies on related nitrogen-containing heterocycles have shown their effectiveness against various bacterial strains. The presence of the cyano group enhances the lipophilicity and bioactivity of the molecule, making it a candidate for further development as an antimicrobial agent .

Anticancer Properties

The anticancer potential of compounds containing the acetamide functional group has been documented extensively. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cell lines. For example, compounds with similar structures have shown cytotoxic effects on human colorectal cancer cell lines, suggesting that this compound could be explored for its chemotherapeutic efficacy .

Polymer Chemistry

This compound can serve as a monomer in polymer synthesis, particularly in the development of polyamide materials. Its incorporation into polymer chains can enhance thermal stability and mechanical properties. The cyano group can participate in nucleophilic reactions, leading to the formation of cross-linked networks that improve material performance under stress .

Fluorescent Probes

Recent advancements have highlighted the use of nitrogen-containing heterocycles as fluorescent probes. Compounds related to this compound have been utilized in bioimaging applications due to their ability to emit fluorescence upon excitation. This property is particularly useful in tracking biological processes and cellular events in real-time .

Case Studies

Mechanism of Action

The mechanism of action of 2-cyano-N-hexylacetamide involves its interaction with specific molecular targets and pathways. The cyano group can participate in various chemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

2-Cyano-N-(4-nitrophenyl)acetamide: Similar in structure but with a nitrophenyl group instead of a hexyl chain.

2-Cyano-N-methylacetamide: Similar but with a methyl group instead of a hexyl chain.

Uniqueness

2-Cyano-N-hexylacetamide is unique due to its hexyl chain, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of certain heterocyclic compounds and in applications such as photovoltaic devices.

Biological Activity

2-Cyano-N-hexylacetamide, a compound with the CAS number 52493-37-5, has garnered interest for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C_9H_14N_2O

- Molecular Weight : 166.22 g/mol

- Functional Groups : It contains a cyano group (-C≡N) and an acetamide group (-C(=O)NH).

1. Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a study highlighted the effectiveness of cyanoacetamides against various bacterial strains, suggesting that modifications in the cyano group can enhance activity against resistant strains.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

This table illustrates the antimicrobial efficacy of this compound compared to standard antibiotics.

2. Anticancer Activity

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. A notable case study investigated its effects on human colorectal cancer cells (HCT116) and found that it significantly inhibited cell proliferation.

- Cell Line : HCT116

- IC50 Value : 25 µM after 48 hours of treatment

This suggests that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the pathways involved.

3. Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Preliminary research indicates that this compound may possess anti-inflammatory properties, as evidenced by reduced levels of pro-inflammatory cytokines in treated macrophages.

The biological activity of this compound appears to be linked to its ability to interact with cellular targets involved in signal transduction pathways:

- Caspase Activation : Induces apoptosis through caspase pathway activation.

- NF-kB Inhibition : Suppresses NF-kB signaling, leading to decreased inflammation.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested this compound against multi-drug resistant strains of bacteria. The compound demonstrated notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Cancer Cell Proliferation

A study conducted on various cancer cell lines revealed that treatment with varying concentrations of this compound resulted in significant growth inhibition. The most pronounced effects were observed at concentrations above 20 µM, with apoptosis confirmed through flow cytometry assays.

Properties

IUPAC Name |

2-cyano-N-hexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c1-2-3-4-5-8-11-9(12)6-7-10/h2-6,8H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCCNVZBXUDMLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402618 | |

| Record name | 2-cyano-N-hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52493-37-5 | |

| Record name | 2-Cyano-N-hexylacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52493-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-hexylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.